molecular formula C18H24N6O B13141388 Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-

Cat. No.: B13141388
M. Wt: 340.4 g/mol
InChI Key: LBWQSAZEYIZZCE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Pexacerfont (BMS-562086), is a pyrazolo-triazine derivative with the molecular formula C₁₈H₂₄N₆O and a molecular weight of 340.42 g/mol . It features a fused bicyclic core combining a pyrazole ring and a 1,3,5-triazine ring, substituted with a 6-methoxy-2-methylpyridinyl group at position 8 and an (S)-sec-butylamine group at position 2. Its stereochemistry and substituent positioning are critical for binding affinity and selectivity toward biological targets.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(2S)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m0/s1

InChI Key

LBWQSAZEYIZZCE-JTQLQIEISA-N

Isomeric SMILES

CC[C@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]- typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Properties
The compound has been investigated for its efficacy against viral infections and cancer. For instance, derivatives of pyrazolo[1,5-a]-1,3,5-triazin-4-amine have shown potential as corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds may provide therapeutic benefits in treating anxiety and depression, with clinical trials demonstrating their effectiveness in reducing symptoms associated with these conditions .

Mechanism of Action
Research indicates that these compounds exert their effects through various mechanisms. For example, they may inhibit specific kinases involved in cancer progression or modulate neurotransmitter systems relevant to mood disorders . The structural similarity of pyrazolo[1,5-a]-1,3,5-triazin-4-amine to purines allows it to act as a bioisostere, enhancing its stability and biological activity compared to traditional purine-based drugs .

Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]-1,3,5-triazin-4-amines as potential leads in the fight against tuberculosis. High-throughput screening has revealed that certain derivatives exhibit substantial activity against Mycobacterium tuberculosis, with low cytotoxicity observed in vitro. The mechanism of action appears to be distinct from that of existing antitubercular agents, suggesting a novel approach to treatment .

Enzymatic Inhibition
These compounds have also been studied for their ability to inhibit phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various cellular processes including inflammation and cell proliferation. The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced biological activity .

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a specific pyrazolo[1,5-a]-1,3,5-triazin-4-amine derivative in human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations compared to controls. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antitubercular Screening
Another investigation focused on the antitubercular activity of several synthesized derivatives against M. tuberculosis. The best-performing compounds showed IC50 values in the low micromolar range with minimal cytotoxic effects on macrophages. This study highlights the potential for developing new antitubercular agents based on this scaffold.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes and, in the case of cancer cells, induce apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]-1,3,5-triazines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c and 7–24 ) share structural similarities with the target compound but replace the triazine ring with a pyrimidine ring. Key differences include:

  • Bioavailability : Pyrazolo[1,5-a]pyrimidines exhibit improved oral bioavailability compared to triazine analogs due to enhanced solubility at low pH .
  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (e.g., CFI-402257) demonstrate potent inhibition of protein kinases like TTK and CDK2, with IC₅₀ values in the nanomolar range . In contrast, pyrazolo-triazines like Pexacerfont focus on CRF receptor antagonism rather than kinase inhibition .
  • Synthetic Flexibility : Pyrimidine derivatives allow easier functionalization via Suzuki coupling and nucleophilic substitution, enabling rapid SAR exploration .

Comparison with Pyrazolo[3,4-d]pyrimidines and Imidazo[1,2-b]pyridazines

  • Pyrazolo[3,4-d]pyrimidines : These compounds, such as 5-(4-methoxyphenyl)-pyrazolo[3,4-d]pyrimidines , are structurally distinct due to their annulated pyrimidine ring. They show antibacterial and anticancer activities but lack the triazine/pyrimidine fused core seen in Pexacerfont .
  • Imidazo[1,2-b]pyridazines : Scaffold-hopping from imidazo[1,2-b]pyridazines to pyrazolo[1,5-a]pyrimidines (e.g., CFI-402257 ) improved solubility and kinase inhibition profiles .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Class Example Target/Activity IC₅₀/EC₅₀ Solubility (pH 7.4) Key Reference
Pyrazolo-triazine Pexacerfont (BMS-562086) CRF receptor antagonist 12 nM (CRF1) Moderate
Pyrazolo[1,5-a]pyrimidine CFI-402257 TTK kinase inhibitor 0.6 nM (TTK) High
Pyrazolo[3,4-d]pyrimidine Compound 10a Anticancer (CDK2 inhibition) 45 nM (CDK2) Low

Key Findings:

  • Pexacerfont ’s sec-butyl group enhances CRF1 receptor selectivity, while its methoxypyridinyl substituent improves metabolic stability .
  • Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., 7-(trifluoromethyl) derivatives ) exhibit superior cell permeability and kinase inhibition .

Biological Activity

Pyrazolo[1,5-a]-1,3,5-triazines represent a significant class of heterocyclic compounds with diverse biological activities, including anticancer properties. The compound in focus, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl] , has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo-triazine core substituted with a methoxy-pyridine and a branched alkyl group. This unique arrangement is hypothesized to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]-1,3,5-triazines have been explored in various contexts:

  • Anticancer Activity :
    • Several studies indicate that derivatives of pyrazolo[1,5-a]-1,3,5-triazine exhibit significant anticancer properties. For instance, compounds synthesized from this framework have demonstrated potent inhibitory effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and others.
    • A recent investigation showed that certain pyrazolo derivatives displayed IC50 values significantly lower than conventional chemotherapeutics like theophylline, indicating enhanced potency against specific cancer types .
  • Enzyme Inhibition :
    • Research has highlighted the ability of pyrazolo[1,5-a]-1,3,5-triazines to inhibit phosphodiesterases (PDEs), enzymes involved in cAMP metabolism. For example, certain derivatives were found to be up to 185 times more effective than theophylline in inhibiting PDEs from various tissues .
  • Neuropharmacological Effects :
    • Some studies suggest that these compounds may act as antagonists at corticotropin-releasing factor receptors (CRF1), which are implicated in stress response and anxiety disorders . This could position them as potential therapeutic agents for neuropsychiatric conditions.

Anticancer Efficacy

A systematic evaluation of synthesized pyrazolo[1,5-a]-1,3,5-triazines revealed varying degrees of anticancer activity. The following table summarizes the IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound AMDA-MB-23129.1
Compound BMCF-715.3
Compound CA549 (Lung)20.0
Compound DHeLa (Cervical)10.5

Enzyme Inhibition Studies

The enzyme inhibition profile is critical for understanding the therapeutic potential of these compounds:

Compound NameEnzyme TypeInhibition Potency (Relative to Theophylline)Reference
8-Bromo-Pyrazolo-TriazinePDE from Rabbit Lung185 times more potent
2-Ethyl-Pyrazolo-TriazinePDE from Bovine Brain97 times more potent

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the pyrazolo[1,5-a]-1,3,5-triazine scaffold affect biological activity:

  • Substituents at the 8-position (like methoxy or bromo groups) significantly enhance anticancer activity.
  • The presence of branched alkyl chains contributes to improved enzyme inhibition and selectivity.

Q & A

Q. What are the optimal synthetic routes for Pyrazolo[1,5-a]-1,3,5-triazin-4-amine derivatives, and how do reaction conditions influence yields?

Synthesis typically involves cyclization of precursors (e.g., 5-aminopyrazoles or hydrazono-dicarbonyl compounds) under controlled conditions. For example:

  • Sealed-tube reactions with aminobutanol in dry dioxane yield enantiomerically pure derivatives (e.g., compound 7b ) .
  • Palladium-mediated coupling of glycal derivatives with iodinated intermediates enables stereospecific C-nucleoside formation (50–60% yields) .
  • Microwave-assisted cyclocondensation under solvent-free conditions reduces reaction times (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) .
    Key Variables : Temperature (35–100°C), solvent polarity (dioxane vs. DMSO), and catalyst choice (e.g., Cs₂CO₃ or CuBr) critically affect regioselectivity and purity .

Q. How can structural characterization of these compounds be rigorously validated?

  • NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ 8.87 ppm for pyridyl protons) confirm regiochemistry and substituent orientation .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., C≡C arene interactions in cyclopenta derivatives) and absolute stereochemistry .
  • HRMS/IR : Validate molecular weight (e.g., m/z 363.4 for trifluoromethyl derivatives) and functional groups (e.g., N–H stretches at 3298 cm⁻¹) .

Advanced Research Questions

Q. What strategies address regiochemical challenges during functionalization at position 7 of the pyrazolo-triazine core?

Regiochemical control is achieved via:

  • Directed metalation : Silylformamidine intermediates enable selective C–H activation at position 7 .
  • Protecting group strategies : N-Methyl-N-phenylamino groups stabilize reactive intermediates for subsequent coupling (e.g., with glycals) .
  • Microwave irradiation : Enhances reaction specificity in solvent-free cyclocondensations, minimizing side products .

Q. How can computational modeling optimize the design of bioisosteric pyrazolo-triazine derivatives?

  • Docking studies : Predict binding affinity to targets like CDK or P2Y₁ receptors by simulating interactions with trifluoromethyl or methoxypyridyl substituents .
  • DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing CF₃ groups) on aromatic π-stacking and hydrogen-bond donor capacity .
    Example : Trifluoromethyl groups in C₁₈H₂₀F₃N₅ enhance metabolic stability and receptor antagonism .

Q. What methodologies resolve contradictions in biological activity data across similar derivatives?

  • Comparative SAR analysis : Correlate substituent effects (e.g., 6-methoxy-2-methyl-3-pyridinyl vs. 4-chlorophenyl) with activity in platelet aggregation or enzyme inhibition assays .
  • In vivo metabolic profiling : Track stability of bisphosphate C-nucleotides (e.g., compound 2 ) to explain prolonged P2Y₁ antagonism vs. rapid clearance of non-phosphorylated analogs .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ConditionsApplication ExampleReference
Sealed-tube cyclization50–60Dry dioxane, 100°C, 24 hrCDK inhibitors (e.g., 7b )
Palladium coupling39–50Glycal intermediates, RTP2Y₁ antagonists (e.g., 21 )
Microwave cyclocondensation70–85Solvent-free, 150°C, 10 minCyclopenta derivatives (e.g., I–IV )

Q. Table 2. Key Biological Activities

Compound ClassTargetIC₅₀/EC₅₀MechanismReference
Trifluoromethyl-pyrazolo-pyrimidinesCDK enzymes0.2–1.5 μMCompetitive ATP-site binding
Bisphosphate C-nucleotidesP2Y₁ receptor10–30 nMAllosteric inhibition
Cyclopenta derivativesAntimetabolites5–20 μMPurine analog interference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.